7-Methylmianserin maleate
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Overview
Description
Preparation Methods
The synthesis of 7-Methylmianserin maleate involves several steps, including the preparation of mianserin and its subsequent methylation and maleation. The synthetic route typically involves the following steps:
Synthesis of Mianserin: Mianserin is synthesized through a series of reactions starting from dibenzo[c,f]pyrazino[1,2-a]azepine.
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
7-Methylmianserin maleate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various N-substituted derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
7-Methylmianserin maleate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylmianserin maleate is similar to that of mianserin. It primarily acts by blocking alpha-adrenergic, histamine H1, and certain serotonin receptors . This leads to an increase in the levels of norepinephrine and serotonin in the brain, which helps alleviate symptoms of depression and anxiety . The compound’s effects on neurotransmitter systems make it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
7-Methylmianserin maleate can be compared with other similar compounds such as:
Mianserin: The parent compound, which has similar pharmacological properties but lacks the methyl and maleate groups.
Mirtazapine: A closely related tetracyclic antidepressant with a similar mechanism of action but different receptor binding profiles.
Pheniramine maleate: An H1 histamine receptor antagonist with different therapeutic applications.
Properties
CAS No. |
85750-29-4 |
---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5,18-dimethyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C19H22N2.C4H4O4/c1-14-7-8-16-12-15-5-3-4-6-17(15)19-13-20(2)9-10-21(19)18(16)11-14;5-3(6)1-2-4(7)8/h3-8,11,19H,9-10,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AUNYKUAYDJKNAD-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC2=C(CC3=CC=CC=C3C4N2CCN(C4)C)C=C1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C3C4N2CCN(C4)C)C=C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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